![molecular formula C25H20N2O4 B12814951 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12814951.png)
3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-3-Cyanophenylalanine is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with a cyano group at the third position. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-3-Cyanophenylalanine typically involves the protection of the amino group of D-3-cyanophenylalanine with the Fmoc group. This can be achieved by reacting D-3-cyanophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the cyano group.
Industrial Production Methods
Industrial production of Fmoc-D-3-Cyanophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-3-Cyanophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxyl group can form peptide bonds with other amino acids using coupling reagents like HATU, DIC/HOBt, or PyBOP.
Common Reagents and Conditions
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Peptide Coupling: Coupling reagents like HATU, DIC/HOBt, or PyBOP are commonly used to form peptide bonds.
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-D-3-Cyanophenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins .
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into peptides and observing the effects on biological activity .
Medicine
The compound is used in the development of peptide-based drugs and therapeutic agents. Its incorporation into peptides can enhance the stability and bioavailability of the drugs .
Industry
In the industrial sector, Fmoc-D-3-Cyanophenylalanine is used in the production of peptide-based materials and hydrogels for various applications, including drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-D-3-Cyanophenylalanine involves its incorporation into peptides, where it can influence the structure and function of the resulting peptide. The cyano group can participate in hydrogen bonding and other interactions, affecting the peptide’s conformation and stability . The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-Cyanophenylalanine: Similar to Fmoc-D-3-Cyanophenylalanine but with the cyano group at the fourth position.
Fmoc-D-2-Cyanophenylalanine: Similar compound with the cyano group at the second position.
Uniqueness
Fmoc-D-3-Cyanophenylalanine is unique due to the position of the cyano group, which can influence the peptide’s properties differently compared to other positional isomers. This unique positioning can affect the peptide’s conformation, stability, and interactions with other molecules .
Biological Activity
3-(3-Cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as (R)-N-FMOC-3-cyanophenylalanine, is a synthetic amino acid derivative notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Its structural formula is represented as C25H20N2O4, with a molecular weight of approximately 412.45 g/mol.
Chemical Structure
The compound's structure can be summarized with the following key features:
- Fmoc Group : Provides stability and protection during chemical reactions.
- Cyanophenyl Moiety : Imparts unique electronic properties that may influence biological interactions.
Biological Activity
Research on the biological activity of this compound has revealed several important aspects:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts, particularly in cancer treatment where enzyme modulation is crucial.
- Protein-Ligand Interactions : The presence of the Fmoc group allows for the study of protein-ligand interactions, making it a valuable tool in biochemical research aimed at understanding protein functions and pathways.
Case Studies
- Antimicrobial Activity Study :
- Enzyme Inhibition :
Comparative Analysis Table
Property/Activity | This compound | Other Fmoc-Amino Acids |
---|---|---|
Molecular Weight | 412.45 g/mol | Varies (typically 300-500 g/mol) |
Antimicrobial Activity | Significant against Gram-positive bacteria | Variable; some show no activity |
Enzyme Inhibition | Effective against trypsin-like enzymes | Varies; some show minimal inhibition |
Protein Interaction | Useful in studying protein-ligand interactions | Commonly used in peptide synthesis |
Synthesis and Applications
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry. This method allows for the efficient assembly of peptides and other complex molecules.
Synthetic Route Example
- Protection of Amino Group : The amine group is protected using the Fmoc group.
- Coupling Reaction : The protected amine is coupled with a cyanophenyl-containing carboxylic acid under standard conditions.
- Deprotection : The Fmoc group is removed to yield the final product.
Properties
IUPAC Name |
3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.